3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine
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Overview
Description
3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenyl-pyrazole: Similar structure but lacks the amine group.
2,6-Dichlorophenyl-oxazole: Contains an oxazole ring instead of a pyrazole ring.
2,6-Dichlorophenyl-thiazole: Contains a thiazole ring instead of a pyrazole ring.
Uniqueness
3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine is unique due to the presence of both the dichlorophenyl group and the amine group attached to the pyrazole ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Biological Activity
3-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by various research findings, including in vitro studies, molecular docking analyses, and case studies.
Chemical Structure and Properties
The compound's structure features a pyrazole ring substituted with a dichlorophenyl group at the 3-position and an amine group at the 5-position. Its molecular formula is C9H8Cl2N4, with a molecular weight of approximately 233.09 g/mol.
Anticancer Activity
Research has highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. A study evaluated various pyrazole derivatives for their cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound exhibited significant cytotoxicity with IC50 values indicating selective potency against cancer cells while showing minimal toxicity towards normal cell lines like HEK-293T .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 4.5 ± 0.2 |
This compound | PC-3 | 3.8 ± 0.1 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.25 µg/mL for some derivatives .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.50 |
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer and microbial resistance. The compound was shown to bind effectively at the colchicine-binding site of tubulin, inhibiting tubulin polymerization and thus disrupting cell division in cancer cells .
Study on Cancer Cell Lines
In a comprehensive study involving various pyrazole derivatives, researchers synthesized multiple compounds and evaluated their anticancer activities through in vitro assays. Among these compounds, this compound was noted for its ability to induce apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Efficacy Assessment
Another study focused on assessing the antimicrobial efficacy of pyrazole derivatives against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating chronic infections .
Properties
Molecular Formula |
C9H7Cl2N3 |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |
InChI Key |
YQTCSCZOJRTOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=NN2)N)Cl |
Origin of Product |
United States |
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